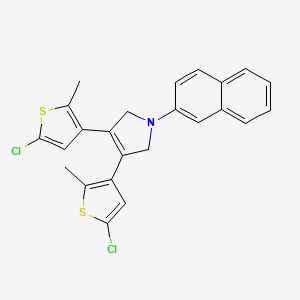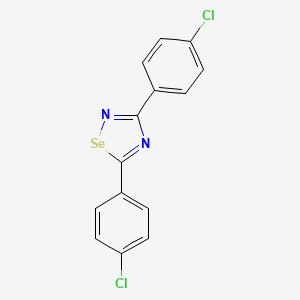
5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione is a synthetic organic compound that belongs to the class of pyrimidinediones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione typically involves the reaction of ethyl and phenethyl groups with a pyrimidinedione core. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-5-phenethyl-2-thio-4,6(1H,5H)-pyrimidinedione: Lacks the sodium group, which may affect its reactivity and solubility.
5-Methyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione: Has a methyl group instead of an ethyl group, potentially altering its chemical properties.
Uniqueness
The presence of the sodium group in 5-Ethyl-5-phenethyl-2-sodiothio-4,6(1H,5H)-pyrimidinedione may confer unique solubility and reactivity characteristics, distinguishing it from other similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C14H15N2NaO2S |
|---|---|
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
sodium;5-ethyl-4,6-dioxo-5-(2-phenylethyl)-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C14H16N2O2S.Na/c1-2-14(9-8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h3-7H,2,8-9H2,1H3,(H2,15,16,17,18,19);/q;+1/p-1 |
Clé InChI |
DJBVEKKLEZDQCH-UHFFFAOYSA-M |
SMILES canonique |
CCC1(C(=O)NC(=NC1=O)[S-])CCC2=CC=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



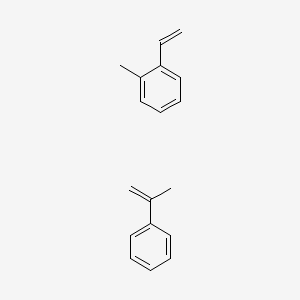
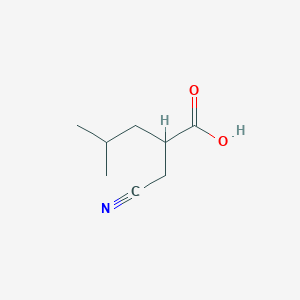
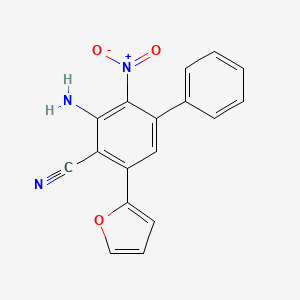
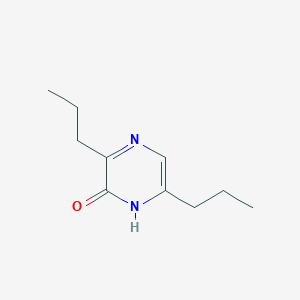
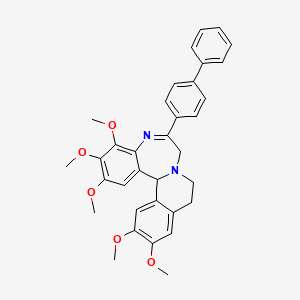
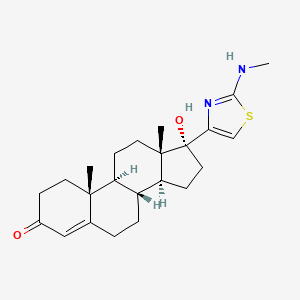
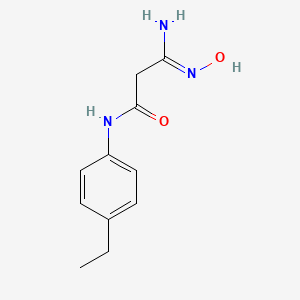
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)



